molecular formula C9H14N2O2 B13801245 N-Ethyl-N-(5-methylisoxazol-4-yl)propionamide

N-Ethyl-N-(5-methylisoxazol-4-yl)propionamide

Cat. No.: B13801245
M. Wt: 182.22 g/mol
InChI Key: VVOSCLPPETYDIY-UHFFFAOYSA-N
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Description

N-Ethyl-N-(5-methylisoxazol-4-yl)propionamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(5-methylisoxazol-4-yl)propionamide typically involves the reaction of 5-methylisoxazole with ethylamine and propionyl chloride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Step 1: Synthesis of 5-methylisoxazole from suitable precursors.

    Step 2: Reaction of 5-methylisoxazole with ethylamine to form N-ethyl-5-methylisoxazole.

    Step 3: Acylation of N-ethyl-5-methylisoxazole with propionyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(5-methylisoxazol-4-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-Ethyl-N-(5-methylisoxazol-4-yl)propionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(5-methylisoxazol-4-yl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)malonamide
  • N-(5-methylisoxazol-3-yl)oxalamide
  • 3-amino-5-methylisoxazole

Uniqueness

N-Ethyl-N-(5-methylisoxazol-4-yl)propionamide is unique due to its specific substitution pattern on the isoxazole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other isoxazole derivatives. The presence of the ethyl and propionamide groups can enhance its solubility and interaction with biological targets, potentially leading to unique applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-ethyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide

InChI

InChI=1S/C9H14N2O2/c1-4-9(12)11(5-2)8-6-10-13-7(8)3/h6H,4-5H2,1-3H3

InChI Key

VVOSCLPPETYDIY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC)C1=C(ON=C1)C

Origin of Product

United States

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